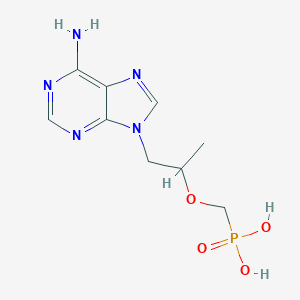

9-(2-Phosphonomethoxypropyl)adenine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861388 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107021-12-5 | |

| Record name | Tenofovir (parent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Journey of a Landmark Antiviral: A Technical Guide to the Discovery and Development of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of 9-(2-Phosphonomethoxypropyl)adenine (PMPA), more commonly known as tenofovir. From its initial synthesis to its evolution into cornerstone therapies for HIV and HBV, this document details the key scientific milestones, experimental methodologies, and quantitative data that have defined its trajectory.

Discovery and Initial Synthesis

The story of tenofovir begins in the mid-1980s at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague. The initial synthesis of this compound was accomplished by the esteemed Czech scientist Dr. Antonín Holý.[1][2][3][4] The original patent, filed in 1986, initially highlighted its potential activity against herpes simplex virus, as the human immunodeficiency virus (HIV) had only recently been identified.[5]

A pivotal collaboration between Dr. Holý and Dr. Erik De Clercq at the Rega Institute for Medical Research in Belgium led to the discovery of PMPA's potent anti-HIV activity in cell cultures in 1985.[1][2] This finding set the stage for the extensive development of this acyclic nucleoside phosphonate.

Synthetic Pathway

The chemical synthesis of tenofovir has undergone several refinements to improve efficiency and yield. A common laboratory-scale synthesis involves a multi-step process:

A key intermediate, (R)-9-(2-hydroxypropyl)adenine, is reacted with diethyl p-toluenesulfonyloxymethylphosphonate. The resulting phosphonate ester is then cleaved, typically using bromotrimethylsilane, to yield the final product, tenofovir.[3][6][7][8]

Experimental Protocol: Synthesis of Tenofovir (Illustrative)

-

Step 1: Alkylation of (R)-9-(2-hydroxypropyl)adenine. (R)-9-(2-hydroxypropyl)adenine is dissolved in a suitable solvent such as dimethylformamide (DMF). A strong base, like lithium tert-butoxide, is added to deprotonate the hydroxyl group. Diethyl p-toluenesulfonyloxymethylphosphonate is then added to the reaction mixture, which is heated to facilitate the alkylation, yielding (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.[3][6]

-

Step 2: Cleavage of the Phosphonate Ester. The product from Step 1 is treated with a reagent like trimethylsilyl bromide to cleave the ethyl ester groups from the phosphonate, affording the free phosphonic acid, tenofovir.[6]

Mechanism of Action and Antiviral Activity

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[9] Its antiviral activity is dependent on intracellular phosphorylation to its active metabolite, tenofovir diphosphate (TFV-DP).[10]

Signaling Pathway and Molecular Interaction

The mechanism of action involves the competitive inhibition of viral reverse transcriptase and termination of the growing viral DNA chain.[5]

References

- 1. A Phase 1 Clinical Trial to Assess the Safety and Pharmacokinetics of a Tenofovir Alafenamide/Elvitegravir Insert Administered Rectally for HIV Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine - Google Patents [patents.google.com]

- 4. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. KR100707505B1 - Method for preparing (R) -9-[(2-phosphonomethoxy) propyl] adenine (ΡÎΡÎ) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 9-(2-Phosphonomethoxypropyl)adenine in Retroviruses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-(2-Phosphonomethoxypropyl)adenine (PMPA), widely known as Tenofovir, is a cornerstone in the management of retroviral infections, most notably Human Immunodeficiency Virus (HIV). As an acyclic nucleoside phosphonate analog of adenosine monophosphate, its potent antiviral activity stems from its ability to selectively inhibit viral reverse transcriptase, a critical enzyme for retroviral replication. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Tenofovir, detailing its cellular uptake, metabolic activation, and interaction with its viral target. Furthermore, it presents key quantitative data, outlines experimental protocols for its study, and visualizes the critical pathways and workflows involved in its mechanism of action.

The Multi-Step Mechanism of Action

The antiviral efficacy of Tenofovir is not inherent to the parent drug but is realized through a series of intracellular transformations and specific enzymatic interactions. The process can be delineated into three primary stages: cellular uptake and prodrug conversion, intracellular phosphorylation to the active metabolite, and competitive inhibition and chain termination of viral reverse transcriptase.

Cellular Uptake and Prodrug Formulations

Tenofovir itself has poor oral bioavailability due to its negative charge at physiological pH. To overcome this limitation, it is administered as one of two main prodrugs: Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF). These prodrugs are designed to enhance gastrointestinal absorption and cellular uptake.

-

Tenofovir Disoproxil Fumarate (TDF): Following oral administration, TDF is absorbed and rapidly hydrolyzed by plasma and tissue esterases to release Tenofovir into the bloodstream.

-

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, particularly within lymphocytes and hepatocytes, by cathepsin A. This targeted intracellular conversion leads to higher concentrations of the active metabolite in target cells and lower systemic exposure to Tenofovir compared to TDF, resulting in an improved safety profile concerning renal and bone toxicity.

Intracellular Phosphorylation: The Activation Pathway

Once inside the host cell, Tenofovir, being a nucleotide analog, requires two phosphorylation steps to become its pharmacologically active form, Tenofovir diphosphate (TFV-DP). This is in contrast to nucleoside analogs which require three phosphorylation steps. The cellular kinases responsible for this bioactivation include adenylate kinase 2 and creatine kinase.

The phosphorylation cascade is as follows:

-

Tenofovir → Tenofovir monophosphate (TFV-MP): This initial step is catalyzed by cellular kinases.

-

Tenofovir monophosphate → Tenofovir diphosphate (TFV-DP): A subsequent phosphorylation step yields the active antiviral agent.

The long intracellular half-life of TFV-DP contributes significantly to the potent and sustained antiviral effect of Tenofovir, allowing for once-daily dosing.

Inhibition of Retroviral Reverse Transcriptase

The active metabolite, TFV-DP, is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP). TFV-DP exerts its antiviral effect on retroviruses, such as HIV, through a dual mechanism:

-

Competitive Inhibition: TFV-DP competes with the endogenous dATP for the active site of the viral reverse transcriptase (RT). By binding to the enzyme, it prevents the incorporation of the natural nucleotide, thus inhibiting the synthesis of viral DNA.

-

Chain Termination: If TFV-DP is incorporated into the growing viral DNA chain, it acts as a chain terminator. Tenofovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide. This premature termination of the DNA chain elongation effectively halts viral replication.[1]

A key to Tenofovir's therapeutic success is its high selectivity for viral reverse transcriptase over host cellular DNA polymerases (α, β, and γ), which minimizes cellular toxicity.[2]

Quantitative Data: Inhibition Constants and Potency

The following tables summarize key quantitative data demonstrating the potency and selectivity of Tenofovir and its metabolites.

| Compound | Target Enzyme/Virus | Parameter | Value | Reference |

| PMPA (Tenofovir) | HIV-1 (in MT-2 cells) | EC50 | ~0.6 µM | [3] |

| PMPA (Tenofovir) | HIV-1 (in PBMCs) | EC50 | ~0.2 µM | [3] |

| PMPApp (TFV-DP) | Wild-Type HIV-1 RT | IC50 | ~0.1 µM | [3] |

| PMPApp (TFV-DP) | K65R Mutant HIV-1 RT | IC50 | ~1.0 µM | [3] |

| Tenofovir diphosphate | HIV-1 RT (RNA-dependent) | Ki | 0.022 µM | [1] |

| Tenofovir diphosphate | HIV-1 RT (DNA-dependent) | Ki | 1.55 µM | [1] |

| Tenofovir Disoproxil Fumarate (TDF) | Epstein-Barr Virus (EBV) | IC50 | 0.30 µM | [4] |

| Tenofovir Alafenamide (TAF) | Epstein-Barr Virus (EBV) | IC50 | 84 nM | [4] |

Table 1: Antiviral Potency and Reverse Transcriptase Inhibition of Tenofovir and its Derivatives. EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological or biochemical function by 50%. Ki (inhibition constant) is an indication of how potent an inhibitor is.

| Compound | Target Enzyme | Parameter | Value Relative to dATP Km | Reference |

| PMPApp (TFV-DP) | Rat DNA Polymerase α | Ki/Km | 10.2 | [2] |

| PMPApp (TFV-DP) | Rat DNA Polymerase δ | Ki/Km | 10.2 | [2] |

| PMPApp (TFV-DP) | Rat DNA Polymerase ε | Ki/Km | 15.2 | [2] |

Table 2: Selectivity of Tenofovir Diphosphate for Viral Reverse Transcriptase over Mammalian DNA Polymerases. The higher the Ki/Km ratio, the weaker the inhibition relative to the natural substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Tenofovir.

Cellular Uptake and Phosphorylation Assay

This protocol describes a method to measure the intracellular accumulation and phosphorylation of Tenofovir.

Materials:

-

Target cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line)

-

Radiolabeled [³H]-Tenofovir

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Methanol, ice-cold

-

Scintillation counter and vials

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Culture: Plate cells at a desired density and culture under appropriate conditions until they reach the desired confluency or cell number.

-

Drug Incubation: Replace the culture medium with fresh medium containing a known concentration of [³H]-Tenofovir. Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C.

-

Cell Lysis: At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug. Lyse the cells by adding ice-cold 70% methanol and incubate on ice for 30 minutes.

-

Extraction of Intracellular Metabolites: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cellular debris.

-

Quantification of Total Uptake: Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter to determine the total intracellular concentration of Tenofovir and its metabolites.

-

Analysis of Phosphorylated Metabolites: Analyze the remaining supernatant by LC-MS/MS to separate and quantify Tenofovir, Tenofovir monophosphate, and Tenofovir diphosphate.

-

Data Analysis: Normalize the intracellular drug concentrations to the cell number or total protein content. Plot the concentration of each metabolite over time to determine the kinetics of uptake and phosphorylation.

Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric ELISA-based assay to measure the inhibition of HIV-1 reverse transcriptase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Streptavidin-coated 96-well plates

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Template/primer (e.g., poly(A)•oligo(dT))

-

Deoxynucleoside triphosphate (dNTP) mix containing biotin-labeled dUTP and digoxigenin (DIG)-labeled dUTP

-

Tenofovir diphosphate (TFV-DP) or other inhibitors

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS or TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of TFV-DP and any control inhibitors. Prepare the reaction mix containing the template/primer and the dNTP mix in the reaction buffer.

-

Assay Setup: Add the reaction mix to the streptavidin-coated wells. Add the diluted inhibitors or a vehicle control to the respective wells.

-

Enzyme Reaction: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well. Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Washing: After incubation, wash the plate multiple times with the wash buffer to remove unincorporated nucleotides and the enzyme. The newly synthesized biotinylated DNA will remain bound to the streptavidin-coated wells.

-

Detection: Add the anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour. This antibody will bind to the DIG incorporated into the newly synthesized DNA.

-

Substrate Reaction: Wash the plate again to remove unbound conjugate. Add the peroxidase substrate and incubate in the dark until a color develops.

-

Measurement and Analysis: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the RT activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the mechanism of action of Tenofovir.

Caption: Intracellular activation pathway of Tenofovir and its mechanism of action.

Caption: Experimental workflow for a reverse transcriptase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tenofovir diphosphate is a poor substrate and a weak inhibitor of rat DNA polymerases alpha, delta, and epsilon* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir prodrugs potently inhibit Epstein-Barr virus lytic DNA replication by targeting the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(2-Phosphonomethoxypropyl)adenine: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir), a cornerstone antiviral agent in the treatment of HIV and Hepatitis B infections. This document details its physicochemical properties, synthesis protocols, and mechanism of action, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and virology.

Chemical Identity and Physicochemical Properties

This compound, commonly known as Tenofovir, is an acyclic nucleoside phosphonate analog of adenosine monophosphate.[1] The biologically active form is the (R)-enantiomer.[2][3]

| Property | Value | Reference |

| Chemical Name | [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid | [2] |

| Common Names | Tenofovir, (R)-PMPA | [2][3] |

| CAS Registry Number | 147127-20-6 | [2] |

| Molecular Formula | C₉H₁₄N₅O₄P | [4][5] |

| Molecular Weight | 287.21 g/mol | [2][5] |

| Melting Point | 276 - 280 °C | [2][4] |

| Solubility | 13.4 mg/mL in water | [4] |

| LogP | -1.6 | [4] |

| pKa | 3.8 and 6.7 | [4] |

| Appearance | White, fine, powder-like crystals | [2] |

Tenofovir is often administered as a prodrug, Tenofovir Disoproxil Fumarate (TDF), to enhance its oral bioavailability.[6][7]

| Property | Value | Reference |

| Chemical Name | 5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanononanedioic acid bis(1-methylethyl) ester 5-oxide | [2] |

| Common Names | Tenofovir disoproxil, (R)-bis(POC)PMPA | [2] |

| CAS Registry Number | 201341-05-1 | [2] |

| Molecular Formula | C₁₉H₃₀N₅O₁₀P | [2] |

| Molecular Weight | 519.44 g/mol | [2] |

| LogP (pH 6.5) | 1.3 | [2] |

Chemical Structure and Stereochemistry

The chemical structure of Tenofovir consists of an adenine base linked to a phosphonomethoxypropyl side chain. The propyl group contains a chiral center at the carbon atom adjacent to the phosphonomethoxy group.

The antiviral activity of Tenofovir is highly stereospecific, with the (R)-enantiomer exhibiting significantly greater potency against HIV reverse transcriptase than the (S)-enantiomer.

Synthesis and Experimental Protocols

The synthesis of (R)-9-(2-Phosphonomethoxypropyl)adenine typically involves a multi-step process. A common synthetic route is outlined below.[8]

Detailed Experimental Protocol for Synthesis

A representative synthetic protocol is as follows:

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine

-

Adenine is condensed with (R)-propylene carbonate.[8]

Step 2: Synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine

-

(R)-9-(2-hydroxypropyl)adenine is dissolved in anhydrous N,N-dimethylformamide (DMF).[9]

-

Lithium tert-butoxide in DMF is added to deprotonate the hydroxyl group.[8]

-

A solution of diethyl p-toluenesulfonyloxymethylphosphonate in anhydrous DMF is then added.[8][9]

-

The reaction mixture is stirred, and after completion, the product is isolated.[9]

Step 3: Synthesis of (R)-9-(2-Phosphonomethoxypropyl)adenine

-

The two ethyl groups on the phosphonate ester are cleaved using trimethylsilyl bromide.[8]

-

The final product is obtained after purification.

An alternative method involves the use of lithium amide in the alkylation step.[10]

Chiral Separation Protocol

The enantiomers of Tenofovir can be separated and analyzed using Capillary Zone Electrophoresis (CZE).

| Parameter | Condition | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | [11] |

| Chiral Selector | β-cyclodextrin (β-CD) | [11] |

| Background Electrolyte (BGE) | 20-50 mM Sodium borate or Sodium tetraborate | [11] |

| pH | 10.0 | [11] |

| β-CD Concentration | 20 mg/mL | [11] |

| Detection | UV-absorption at 206 nm | [11] |

| Separation Time | 4-15 minutes | [11] |

This method achieves baseline separation of the (R) and (S) enantiomers with good resolution.[11]

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[6] It acts as a chain terminator, inhibiting the replication of retroviruses like HIV.[6][12]

The mechanism involves the following key steps:

-

The prodrug, Tenofovir Disoproxil Fumarate (TDF), is absorbed and hydrolyzed to Tenofovir.[7]

-

Inside the cell, Tenofovir is phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[1][7]

-

TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[12]

-

Once incorporated, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[6][12]

-

This premature termination of the DNA chain prevents the replication of the virus.[12]

Conclusion

This compound is a critical antiviral drug with a well-defined chemical structure, stereochemistry, and mechanism of action. The (R)-enantiomer is the active component that, after intracellular phosphorylation, effectively inhibits viral reverse transcriptase. The synthesis and analytical separation of its enantiomers are well-established processes. This guide provides essential technical information for professionals in the field, facilitating further research and development in antiviral therapies.

References

- 1. Tenofovir | 147127-20-6 [chemicalbook.com]

- 2. Tenofovir [drugfuture.com]

- 3. SID 610434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-[2-(phosphonomethoxy)propyl]adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine - Google Patents [patents.google.com]

- 11. Chiral analysis of anti-acquired immunodeficiency syndrome drug, 9-(R)-[2-(phosphonomethoxy)propyl]adenine (tenofovir), and related antiviral acyclic nucleoside phosphonates by CE using beta-CD as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]

Physicochemical Properties of Tenofovir: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tenofovir and its key prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The information herein is intended to support laboratory research and drug development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Tenofovir, TDF, and TAF, facilitating easy comparison for research and formulation development.

Table 1: General and Chemical Properties

| Property | Tenofovir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

| Chemical Formula | C₉H₁₄N₅O₄P[1] | C₂₃H₃₄N₅O₁₄P[2] | C₂₁H₂₉N₆O₅P[3] |

| Molecular Weight | 287.21 g/mol [1] | 635.5 g/mol [2] | 476.4 g/mol |

| CAS Number | 147127-20-6[1] | 202138-50-9[2] | 379270-37-8[4] |

| Appearance | White to off-white crystalline powder[5] | White to off-white crystalline powder[5] | White to beige powder[5] |

Table 2: Physical and Chemical Parameters

| Parameter | Tenofovir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

| Melting Point | 276-280 °C[1][6] | 113-115 °C[5] | 104-107 °C[3] |

| Solubility (in water) | 13.4 mg/mL[1] | Slightly soluble[5] | 4.86 mg/mL at 20 °C[3] |

| pKa | 3.8, 6.7[1] | 3.75 | 3.96[3] |

| LogP | -1.6[1] | 1.25 | 1.6[3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standardized protocols.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on the principles of the shake-flask method, a common technique for determining the solubility of a substance.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (Tenofovir, TDF, or TAF) to a known volume of purified water or a relevant buffer solution in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the suspension to ensure a clear supernatant.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Experimental workflow for determining aqueous solubility.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

This method is suitable for determining the pKa values of ionizable compounds like Tenofovir.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This is typically determined from the inflection point of the titration curve.

Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

The shake-flask method is a widely accepted technique for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[7][8]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Solution Preparation: Prepare a stock solution of the test compound in the appropriate phase (usually the one in which it is more soluble). The concentration should be low enough to be in the linear range of the analytical method.

-

Partitioning: In a glass vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small, known amount of the stock solution.

-

Equilibration: Seal the vessel and shake it gently for a sufficient time to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to the formation of emulsions. Centrifugation is often used to separate the two phases after shaking.[8]

-

Phase Separation and Sampling: After equilibration, carefully separate the n-octanol and aqueous phases. Take an aliquot from each phase for analysis.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable and validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[1][9] It is a prodrug that is converted in the body to its active form, tenofovir diphosphate.[5] Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly forming viral DNA.[5] Once incorporated, it causes chain termination, thus inhibiting the replication of viruses such as HIV and Hepatitis B.[5][9]

Mechanism of action of Tenofovir.

References

- 1. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tenofovir Alafenamide | 379270-37-8 [chemicalbook.com]

- 5. Tenofovir disoproxil fumarate | 202138-50-9 [chemicalbook.com]

- 6. Tenofovir Alafenamide Fumarate | C46H62N12O14P2 | CID 71492247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

Beyond HIV and HBV: An In-depth Technical Guide to the Antiviral Spectrum of 9-(2-Phosphonomethoxypropyl)adenine (Adefovir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Phosphonomethoxypropyl)adenine (adefovir), a nucleotide analog reverse transcriptase inhibitor, is well-established for its therapeutic efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). However, a growing body of evidence reveals a broader antiviral potential, extending to other significant viral families, notably Herpesviridae and Poxviridae. This technical guide provides a comprehensive overview of the antiviral spectrum of adefovir beyond its conventional indications, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in antiviral drug discovery and development.

Mechanism of Action

Adefovir is a prodrug that, upon administration, is converted to its active form, adefovir diphosphate. This active metabolite acts as a competitive inhibitor of viral DNA polymerases, serving as an analogue of deoxyadenosine triphosphate (dATP). Its incorporation into the nascent viral DNA chain leads to premature chain termination, thereby halting viral replication.[1] While this general mechanism is understood, the specific interactions and kinetics with the DNA polymerases of different viruses can vary.

Figure 1: Mechanism of action of Adefovir.

Antiviral Spectrum and Efficacy

The antiviral activity of adefovir has been evaluated against a range of viruses beyond HIV and HBV. The following tables summarize the in vitro efficacy of adefovir dipivoxil, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) where available.

Table 1: Antiviral Activity of Adefovir Dipivoxil against Herpesviridae

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Herpes Simplex Virus (HSV) | - | Activity noted | - | - | [2] |

| Varicella-Zoster Virus (VZV) | - | ~0.3 | 15.1 | >50 | [3] |

| Human Cytomegalovirus (HCMV) | MRC-5 | Activity noted | - | - | [4] |

| Epstein-Barr Virus (EBV) | - | Inhibits lytic replication | - | - | [5][6] |

Note: Data for some herpesviruses are qualitative, indicating observed activity without specific EC50 values in the reviewed literature.

Table 2: Antiviral Activity of Adefovir Dipivoxil against Poxviridae

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Vaccinia Virus (VACV) | BHK-21 | - | >100 | - | [3] |

| Mpox Virus (MPXV) | Huh7-C3 | - | >100 | - | [3] |

| Cowpox Virus (CPXV) | - | Potent inhibition noted | - | - | [7] |

Note: While potent inhibition was noted for Cowpox Virus, specific EC50 values were not provided in the cited source.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral activity of compounds like adefovir.

Protocol 1: Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) and incubate for 1-2 hours to allow for viral attachment and entry.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of adefovir dipivoxil.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[8][9]

Protocol 2: Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.

-

Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of adefovir dipivoxil.

-

Incubation: Incubate the cultures for a full viral replication cycle.

-

Virus Harvest: Harvest the supernatant and/or the cells, and release the progeny virus through methods such as freeze-thawing.

-

Titration: Determine the titer of the harvested virus using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.[10][11]

Protocol 3: DNA Hybridization Assay

This method quantifies the amount of viral DNA produced during replication.

-

Cell Culture and Infection: Seed host cells and infect them with the virus in the presence of varying concentrations of adefovir dipivoxil.

-

DNA Extraction: After a suitable incubation period, lyse the cells and extract the total DNA.

-

Hybridization: Denature the extracted DNA and immobilize it on a membrane (e.g., nitrocellulose). Hybridize the membrane with a labeled virus-specific DNA probe.

-

Detection: Detect the hybridized probe using autoradiography or a non-radioactive detection system.

-

Data Analysis: The signal intensity is proportional to the amount of viral DNA. The EC50 is the concentration of adefovir dipivoxil that reduces the viral DNA signal by 50%.[12][13]

Figure 2: General experimental workflow for determining antiviral activity.

Conclusion

The available data strongly indicate that the antiviral activity of this compound extends beyond HIV and HBV to include members of the Herpesviridae and Poxviridae families. While further research is warranted to fully characterize its efficacy and the precise molecular interactions with the DNA polymerases of these viruses, adefovir represents a promising scaffold for the development of broad-spectrum antiviral agents. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important nucleotide analog.

References

- 1. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upload.medbullets.com [upload.medbullets.com]

- 5. Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapies based on targeting Epstein‐Barr virus lytic replication for EBV‐associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Poxviruses Bearing DNA Polymerase Mutations Show Complex Patterns of Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms by which Herpes Simplex Virus DNA Polymerase Limits Translesion Synthesis through Abasic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid antiviral DNA-DNA hybridization assay for human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA hybridization for detection of human cytomegalovirus in bronchoalveolar lavage and pharynx biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 9-(2-Phosphonomethoxypropyl)adenine (PMPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Phosphonomethoxypropyl)adenine (PMPA), known clinically as Tenofovir, is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI) with significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] This technical guide provides a comprehensive overview of the pharmacology of PMPA, including its mechanism of action, pharmacokinetics, pharmacodynamics, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of antiviral therapy.

Chemical and Physical Properties

PMPA is an acyclic phosphonate analog of deoxyadenosine monophosphate.[2] Its chemical structure confers stability against enzymatic degradation.[3] The presence of a phosphonate group necessitates its administration as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF), to enhance oral bioavailability.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₅O₄P | [6] |

| Molecular Weight | 287.21 g/mol | [6] |

| IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | [6] |

| CAS Number | 147127-20-6 | [6] |

| Synonyms | Tenofovir, this compound | [6] |

Mechanism of Action

PMPA is an antiviral drug that acts as a selective inhibitor of viral reverse transcriptase.[2] The prodrug, Tenofovir Disoproxil Fumarate (TDF), is first hydrolyzed to Tenofovir (PMPA).[7] Inside the host cell, Tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate.

Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into newly synthesizing viral DNA. Its incorporation results in chain termination, thus halting viral replication. This inhibition is selective for viral reverse transcriptase, with limited effect on human DNA polymerases.[2]

References

- 1. 9-[2-(phosphonomethoxy)propyl]adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

An In-depth Technical Guide to the Synthesis of 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir), a cornerstone antiviral agent, and its analogs. It details established chemical and chemoenzymatic routes, presents quantitative data for key reactions, and offers detailed experimental protocols. Visualizations of synthetic strategies and the mechanism of action are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound (Tenofovir) is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI). It is a critical component of antiretroviral therapy for HIV-1 infection and is also used in the treatment of chronic hepatitis B.[1][2] The chiral center in its acyclic side chain, specifically the (R)-configuration, is crucial for its antiviral activity. The synthesis of enantiomerically pure (R)-Tenofovir has been a significant focus of research and process development in the pharmaceutical industry. This guide explores the primary synthetic strategies that have been developed to achieve this.

Key Synthetic Strategies

Several distinct strategies for the synthesis of Tenofovir have been established, each with its own set of advantages and challenges. The core of these strategies often revolves around the stereoselective formation of the chiral side chain and its subsequent attachment to the adenine base, followed by the introduction of the phosphonate moiety.

The Chiral Pool Approach Utilizing (R)-Propylene Carbonate

A widely adopted industrial synthesis commences with the commercially available chiral building block, (R)-propylene carbonate. This approach establishes the desired stereochemistry early in the synthetic sequence.

A general workflow for this approach is as follows:

Caption: Synthesis of Tenofovir via the (R)-Propylene Carbonate route.

This route involves the alkylation of adenine with (R)-propylene carbonate to form the key intermediate, (R)-9-(2-hydroxypropyl)adenine ((R)-HPA).[3][4] The secondary alcohol of (R)-HPA is then alkylated with a phosphonomethylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), in the presence of a strong base.[3] The final step is the deprotection of the phosphonate esters, typically using bromotrimethylsilane (TMSBr) or hydrobromic acid, to yield Tenofovir.[5]

Chemoenzymatic Synthesis Routes

To enhance enantioselectivity and employ milder reaction conditions, chemoenzymatic methods have been developed. These routes utilize enzymes for the key stereoselective step.

One such approach involves the kinetic resolution of a racemic alcohol intermediate using a lipase, or the stereoselective reduction of a ketone precursor using an alcohol dehydrogenase (ADH).[6][7]

Caption: Chemoenzymatic pathways to a key chiral intermediate for Tenofovir synthesis.

In the stereoselective reduction pathway, a prochiral ketone is converted to the desired (R)-alcohol with high enantiomeric excess.[6] The kinetic resolution route selectively acylates the (R)-enantiomer from a racemic mixture, allowing for the separation of the two enantiomers.[6] The resulting chiral intermediate is then converted to Tenofovir through a series of chemical transformations.

Synthesis from Acyclic Precursors

More convergent strategies have been developed to avoid the use of adenine in the initial steps, which can sometimes lead to the formation of undesired regioisomers.[8] One such approach starts from diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide.

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of the reverse transcriptase inhibitor tenofovir and prophylactic efficacy against HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 5. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

- 6. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 8. ClinPGx [clinpgx.org]

Biological Activity and Cellular Uptake of PMPA (Tenofovir): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, chemically known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), is a cornerstone acyclic nucleotide analog of adenosine monophosphate in the management of viral infections.[1][2][3] It exhibits potent activity against human immunodeficiency virus (HIV) types 1 and 2, and hepatitis B virus (HBV).[2] The clinical efficacy of tenofovir is not inherent to the molecule itself but is critically dependent on its transport into target cells and subsequent intracellular conversion to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1][3][4] TFV-DP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase (for HIV) or polymerase (for HBV), thereby halting viral replication.[2][3][5]

Due to the anionic nature of its phosphonate group, tenofovir has limited oral bioavailability, which led to the development of prodrugs like tenofovir disoproxil fumarate (TDF) to enhance gastrointestinal absorption and cellular uptake.[4][6] This technical guide provides a comprehensive overview of the biological activity, cellular transport mechanisms, and metabolic activation of tenofovir, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for the scientific community.

Biological Activity of Tenofovir

The antiviral effect of tenofovir is a direct result of the intracellular actions of its diphosphorylated form, TFV-DP.

Mechanism of Action

Once inside the target cell, tenofovir undergoes two successive phosphorylation steps, catalyzed by host cellular kinases, to form tenofovir diphosphate (TFV-DP).[1] TFV-DP structurally mimics the natural substrate deoxyadenosine triphosphate (dATP). It competes with dATP for incorporation into the nascent viral DNA strand by the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[2][5] Because tenofovir lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation into the DNA chain results in immediate termination of chain elongation, effectively stopping viral replication.[2][3] TFV-DP is a weak inhibitor of mammalian DNA polymerases α and β, and mitochondrial DNA polymerase γ, which contributes to its favorable safety profile.[3]

Antiviral Spectrum and Potency

Tenofovir demonstrates potent and selective inhibition of retroviruses and hepadnaviruses.[7] Its in vitro efficacy is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral replication by 50%.

| Virus | Cell Line | Endpoint | Value (µM) | Reference |

| HBV | HepG2 2.2.15 | IC₅₀ | 1.1 | [2] |

| HBV | HB611 | IC₅₀ | 2.5 | [2] |

| HBV | (Cell-based assay) | EC₅₀ | 1.1 | [5][8] |

| HIV-1IIIB | MT-2 | EC₅₀ | 0.600 | [9] |

| Table 1: In Vitro Antiviral Activity of Tenofovir (PMPA). |

Cytotoxicity and Selectivity Index

An essential parameter in drug development is the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected host cells by 50%.[10] The ratio of CC₅₀ to EC₅₀ yields the Selectivity Index (SI), a crucial measure of a drug's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells.

| Cell Line | Endpoint | Value (µM) | Selectivity Index (SI) | Reference |

| HepG2 2.2.15 | CC₅₀ | >100 | >90 | [2] |

| HB611 | CC₅₀ | 260 | 104 | [2] |

| Table 2: Cytotoxicity of Tenofovir (PMPA) and Corresponding Selectivity Index against HBV. |

Resistance Mechanisms

The long-term efficacy of antiviral agents can be compromised by the emergence of drug-resistant viral strains. For HIV, the primary mutation associated with tenofovir resistance is the K65R substitution in the reverse transcriptase enzyme.[7][9] This mutation reduces the efficiency of tenofovir incorporation. Conversely, the common lamivudine-associated M184V mutation can increase HIV's susceptibility to tenofovir.[11]

Cellular Uptake and Metabolism

The journey of tenofovir from the bloodstream into the cell and its conversion to the active TFV-DP is a multi-step process mediated by host cell transporters and enzymes.

Cellular Transport

Tenofovir's entry into and exit from cells are managed by specific transporter proteins, with the renal proximal tubules being a primary site for this activity.[1]

-

Influx: In renal proximal tubule cells, tenofovir is actively transported from the blood into the cells primarily by Organic Anion Transporter 1 (OAT1) and, to a lesser degree, OAT3, which are located on the basolateral membrane.[1][6] In cell types that do not express these transporters, such as vaginal and T cells, tenofovir uptake is less efficient and appears to be an energy-dependent process that may involve endocytosis.[6][12]

-

Efflux: After accumulating in renal cells, tenofovir is secreted into the tubular lumen for excretion. This efflux is mediated by several ATP-binding cassette (ABC) transporters on the apical membrane, including Multidrug Resistance Protein 2 (MRP2), MRP4, MRP7, and MRP8.[1]

Cellular transport of tenofovir in renal cells.

Quantitative Data on Cellular Transport

The efficiency of transport can be described by kinetic parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal transport velocity.

| Transporter | Cell System | Kinetic Parameter | Value | Reference |

| hOAT1 | HEK293 cells | Kₘ | 72.4 ± 20 µM | [1] |

| Table 3: Kinetic Parameters of Tenofovir Cellular Transporters. |

Intracellular Phosphorylation

The bioactivation of tenofovir is a critical two-step phosphorylation cascade.

-

First Phosphorylation: Tenofovir is converted to tenofovir monophosphate (TFV-MP). This rate-limiting step is primarily catalyzed by adenylate kinase 2 (AK2).[1]

-

Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active tenofovir diphosphate (TFV-DP). This reaction is efficiently carried out by pyruvate kinase (PK) and nucleoside diphosphate kinase (NDPK).[1]

Intracellular phosphorylation pathway of tenofovir.

Intracellular Pharmacokinetics

Once formed, TFV-DP is notable for its long intracellular half-life, which contributes significantly to its potent antiviral activity and allows for once-daily dosing. Intracellular concentrations can vary by cell type.

| Cell Type | Incubation Conditions | Intracellular Concentration | Intracellular Half-life (t½) | Reference |

| Primary Human Hepatocytes | 10 µM Tenofovir for 24h | 4.7 µM | 95 ± 6 hours | [5][8] |

| HepG2 Cells | 10 µM Tenofovir for 24h | 6.0 µM | Not Reported | [5][8] |

| Peripheral Blood Mononuclear Cells (PBMCs) | In vivo (TDF regimen) | 80 - 160 fmol/10⁶ cells | Median: 150 hours | [13][14] |

| Table 4: Intracellular Concentrations and Half-life of Tenofovir Diphosphate (TFV-DP). |

Key Experimental Protocols

The characterization of tenofovir's activity and uptake relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for these essential experiments.

Antiviral Activity Assay (EC₅₀ Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of tenofovir against HIV-1.

-

Objective: To measure the in vitro susceptibility of HIV-1 to tenofovir.

-

Materials:

-

Cell Line: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR).[9]

-

Virus Stock: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB).[9]

-

Compound: Tenofovir (PMPA).

-

Reagents: Culture medium (e.g., RPMI 1640 with 10% FBS), 96-well culture plates, Luciferase Assay System.[9]

-

-

Procedure:

-

Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[9]

-

Drug Preparation: Prepare serial dilutions of tenofovir in culture medium.

-

Drug Addition: Add the drug dilutions to the appropriate wells in triplicate. Include virus control wells (no drug) and cell-only control wells.[9]

-

Virus Infection: Add a predetermined amount of HIV-1 stock to all wells except the cell-only controls.[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[9]

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data using non-linear regression analysis.[9]

-

Experimental workflow for EC₅₀ determination.

Cellular Uptake Assay

This protocol details a method for assessing tenofovir uptake in a cell line engineered to express a specific transporter, such as OAT1.[1]

-

Objective: To quantify the rate of transporter-mediated uptake of tenofovir.

-

Materials:

-

Cell Lines: HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1) and mock-transfected control cells.[1]

-

Radiolabeled Compound: [³H]-Tenofovir.

-

Reagents: Culture medium, ice-cold phosphate-buffered saline (PBS), cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS), scintillation cocktail.[1]

-

-

Procedure:

-

Cell Seeding: Seed transporter-expressing and mock-transfected cells in multi-well plates and grow to confluency.[1]

-

Preparation: On the day of the experiment, wash the cells twice with pre-warmed PBS.[1]

-

Initiate Uptake: Add uptake buffer containing a known concentration of [³H]-Tenofovir to the cells and incubate for a specified time (e.g., 2-10 minutes) at 37°C.[1]

-

Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to stop the transport process.[1]

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes.[1]

-

Measure Radioactivity: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[1]

-

Data Normalization: Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay). Calculate the rate of uptake.[1]

-

Experimental workflow for a cellular uptake assay.

Quantification of Intracellular TFV-DP by LC-MS/MS

This protocol outlines the measurement of the active metabolite TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) using Liquid Chromatography-Tandem Mass Spectrometry.

-

Objective: To accurately quantify the intracellular concentration of TFV-DP.

-

Materials:

-

Procedure:

-

Cell Lysis and Extraction: Lyse a known number of PBMCs with 70% methanol containing an internal standard. Vortex, incubate, and centrifuge to pellet cell debris.[1]

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant from the cell lysate onto the cartridge. Wash the cartridge to remove impurities.[1]

-

Elution: Elute the analytes of interest (TFV-DP) from the SPE cartridge.

-

LC-MS/MS Analysis: Inject the eluted sample into the LC-MS/MS system. Separate the analytes using a suitable chromatography column and detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[1]

-

Data Analysis: Construct a calibration curve using standards of known TFV-DP concentrations. Calculate the TFV-DP concentration in the samples and normalize to the cell number.[1]

-

Workflow for TFV-DP quantification by LC-MS/MS.

Conclusion

Tenofovir (PMPA) remains a vital component of antiviral therapy due to its potent activity against HIV and HBV. Its efficacy is a complex interplay of cellular transport via specific influx and efflux proteins and mandatory intracellular activation through a two-step phosphorylation pathway. The resulting active metabolite, TFV-DP, is a highly effective viral chain terminator with a prolonged intracellular presence. A thorough understanding of these biological and cellular processes, facilitated by the robust experimental protocols detailed herein, is paramount for optimizing current therapeutic strategies and guiding the development of next-generation nucleotide analogs with improved pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. More On PMPA [natap.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The distribution of the anti-HIV drug, tenofovir (PMPA), into the brain, CSF and choroid plexuses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Antiviral activity of tenofovir (PMPA) against nucleoside-resistant clinical HIV samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Early Preclinical Studies of 9-(2-Phosphonomethoxypropyl)adenine (PMPA): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action

PMPA is an acyclic nucleoside phosphonate. As a nucleotide analogue, it bypasses the initial intracellular phosphorylation step required by nucleoside analogues, a process that can be inefficient in certain cell types like resting lymphocytes. PMPA is a prodrug that requires metabolic activation to its diphosphorylated form, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the nascent viral DNA strand. Upon incorporation, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to the termination of DNA chain elongation, thereby halting viral replication.[1][2][3]

Metabolic Activation Pathway

The intracellular conversion of PMPA to its active form is a critical step for its antiviral activity. The following diagram illustrates this metabolic pathway.

Caption: Intracellular phosphorylation cascade of PMPA to its active diphosphate metabolite.

Antiviral Activity: In Vitro Studies

Early in vitro studies were crucial in establishing the potent and selective antiviral activity of PMPA against retroviruses.

Data Presentation

| Virus | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| HIV-1 | MT-2 (T-lymphocytic) | p24 antigen reduction | ~0.6 | [4] |

| HIV-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | p24 antigen reduction | ~0.2 | [4] |

| Feline Immunodeficiency Virus (FIV) | Feline Thymocytes | Not Specified | 0.6 | [5] |

Experimental Protocols

HIV-1 p24 Antigen Reduction Assay in MT-2 Cells and PBMCs

This method quantifies the inhibition of viral replication by measuring the production of the HIV-1 p24 capsid protein.

-

Cell Culture: MT-2 cells or phytohemagglutinin-stimulated human PBMCs were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Drug Preparation: PMPA was dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which was then serially diluted to various concentrations.

-

Infection: Cells were infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the serially diluted PMPA was added to the cell cultures. Control wells included infected-untreated cells and uninfected-untreated cells.

-

Incubation: The cultures were incubated at 37°C in a humidified 5% CO₂ atmosphere for a period of 5-7 days to allow for viral replication.

-

Endpoint Measurement: After the incubation period, the cell culture supernatants were collected and the concentration of p24 antigen was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of p24 production at each drug concentration was calculated relative to the infected-untreated control. The 50% inhibitory concentration (IC₅₀) was determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics: In Vivo Studies

Preclinical pharmacokinetic studies in various animal models were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of PMPA.

Data Presentation

Pharmacokinetic Parameters of PMPA in Beagle Dogs (Intravenous Administration)

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Clearance (L/h/kg) | Reference |

| 1 | 3.2 ± 0.4 | 1.8 ± 0.2 | 1.3 ± 0.2 | 0.57 ± 0.06 | [1] |

| 10 | 31.8 ± 4.5 | 18.2 ± 2.1 | 1.4 ± 0.1 | 0.56 ± 0.06 | [1] |

Oral Bioavailability of PMPA in Beagle Dogs

| Dose (mg/kg) | Bioavailability (%) | Reference |

| 10 | 17.1 ± 1.88 | [1] |

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs

-

Animal Model: Male beagle dogs were used for these studies. The animals were fasted overnight prior to drug administration.

-

Drug Administration:

-

Intravenous (IV): PMPA was dissolved in a sterile saline solution and administered as a single bolus injection into a cephalic vein.

-

Oral (PO): PMPA was administered via oral gavage.

-

-

Blood Sampling: Blood samples were collected from a contralateral vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Plasma was separated by centrifugation and stored frozen at -20°C or -80°C until analysis.

-

Bioanalytical Method: The concentration of PMPA in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with appropriate detection (e.g., UV or mass spectrometry). This typically involved protein precipitation followed by chromatographic separation.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), terminal half-life (t½), and clearance (CL). Oral bioavailability (F) was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Toxicology

Early preclinical toxicology studies aimed to identify potential target organs for toxicity and to establish a preliminary safety profile for PMPA.

Key Findings

The principal toxicity observed in preclinical studies with PMPA was nephrotoxicity , specifically characterized by degeneration of the proximal convoluted tubules in the kidneys.[6] This effect was dose-dependent and typically observed at high doses. For instance, in macaques, nephrotoxicity was the primary toxicity when PMPA was infused at doses greater than 75 mg/kg/day.[6]

Experimental Protocols

General Toxicology Study in Macaques

-

Animal Model: Rhesus or cynomolgus macaques were used as a relevant non-human primate model.

-

Dose Administration: PMPA was administered via a clinically relevant route, such as subcutaneous injection or intravenous infusion, once daily for a specified duration (e.g., 28 days). A control group received a vehicle solution.

-

In-life Monitoring: Animals were monitored daily for clinical signs of toxicity, including changes in behavior, appetite, and body weight.

-

Clinical Pathology: Blood and urine samples were collected at baseline and at regular intervals during the study for hematology, clinical chemistry (including markers of renal function like serum creatinine and blood urea nitrogen), and urinalysis.

-

Necropsy and Histopathology: At the end of the study, a full necropsy was performed. Organs, with a particular focus on the kidneys, were collected, weighed, and preserved in formalin. Tissues were then processed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a veterinary pathologist to identify any treatment-related pathological changes.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicology study.

Caption: A simplified workflow for a preclinical toxicology assessment.

Conclusion

The early preclinical studies of 9-(2-Phosphonomethoxypropyl)adenine were instrumental in establishing its potent antiviral activity, defining its mechanism of action as a nucleotide analogue reverse transcriptase inhibitor, and characterizing its pharmacokinetic and toxicological profiles. The in vitro data demonstrated strong inhibition of HIV replication at sub-micromolar concentrations, while in vivo studies in animal models, particularly macaques, confirmed its efficacy in reducing viral loads. Pharmacokinetic assessments provided foundational data on its absorption and disposition, and toxicology studies identified nephrotoxicity as the primary dose-limiting toxicity at high exposures. These seminal investigations laid the groundwork for the successful clinical development of tenofovir as a cornerstone of antiretroviral therapy.

References

- 1. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of feline immunodeficiency virus infection in vivo by 9-(2-phosphonomethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the Phosphonate Group in Tenofovir's Activity

Abstract: Tenofovir is a cornerstone of antiretroviral therapy, and its efficacy is intrinsically linked to the unique chemical properties of its phosphonate group. This acyclic nucleoside phosphonate analog of adenosine 5'-monophosphate requires intracellular phosphorylation to its active diphosphate form, Tenofovir diphosphate (TFV-DP). The phosphonate moiety is a key structural feature, serving as a stable isostere of a phosphate group, which is critical for its mechanism of action and pharmacological profile. This guide delves into the multifaceted role of the phosphonate group, from its influence on metabolic stability and intracellular activation to its crucial function in the inhibition of viral reverse transcriptase and chain termination of viral DNA synthesis.

The Chemical and Biological Significance of the Phosphonate Group

The defining feature of Tenofovir is the replacement of a phosphate ester oxygen with a methylene group, creating a carbon-phosphorus (C-P) bond. This phosphonate group is isosteric and isoelectronic to a phosphate group but confers significantly different properties.

-

Metabolic Stability: The C-P bond is not a substrate for cellular esterases that would otherwise hydrolyze a phosphate ester linkage (O-P bond).[1][2] This inherent resistance to enzymatic degradation ensures the integrity of the molecule until its activation within the target cell, contributing to its long intracellular half-life.[3][4]

-

Physicochemical Properties: At physiological pH, the phosphonate group is dianionic, which severely restricts its passive diffusion across cellular membranes.[4][5] This limitation necessitates the use of prodrug strategies, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which mask the negative charges with lipophilic groups to enhance oral bioavailability and cell permeability.[1][5][6]

Intracellular Activation Pathway

Tenofovir, delivered via its prodrugs, must be converted into its pharmacologically active form, Tenofovir diphosphate (TFV-DP), through a two-step phosphorylation process.[5][7] Unlike nucleoside analogs that require three phosphorylation steps, Tenofovir's phosphonate group serves as the alpha-phosphate, bypassing the often rate-limiting initial phosphorylation step.[4][8]

The activation is catalyzed by cellular kinases:

-

First Phosphorylation: Tenofovir is phosphorylated to Tenofovir monophosphate (TFV-MP) by adenylate kinase 2 (AK2) in various tissues, including peripheral blood mononuclear cells (PBMCs), vaginal, and colorectal tissues.[9][10]

-

Second Phosphorylation: TFV-MP is then converted to the active TFV-DP.[9] The enzymes responsible for this step are tissue-specific. Pyruvate kinase (PKM and PKLR isoforms) catalyzes this reaction in PBMCs and vaginal tissue, while creatine kinase (CKM) is responsible in colorectal tissue.[9][10]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The antiviral activity of Tenofovir is mediated by TFV-DP, which acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[6][11]

Competitive Inhibition

TFV-DP is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[12] It competes with dATP for binding to the active site of HIV-1 RT.[6][7] The phosphonate group and the subsequent phosphate are crucial for this interaction, mimicking the triphosphate chain of dATP and allowing TFV-DP to bind effectively to the enzyme's nucleotide-binding site.[13][14] Crystal structure studies have shown that key residues in the RT active site, such as K65 and R72, interact with the phosphonate and phosphate moieties of the incoming inhibitor.[13]

DNA Chain Termination

Once TFV-DP is incorporated into the growing viral DNA strand by RT, it causes premature chain termination.[6][15] Tenofovir is an acyclic nucleotide, meaning it lacks the conventional deoxyribose sugar ring and, critically, the 3'-hydroxyl group required for the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide.[3][6] The absence of this 3'-OH group makes further DNA chain elongation impossible, thus halting viral DNA synthesis and preventing viral replication.[6][8]

Quantitative Analysis of Tenofovir's Antiviral Activity

The potency of Tenofovir is quantified through various biochemical and cell-based assays. The data highlights its high affinity for HIV-1 RT and potent antiviral activity at concentrations that are minimally toxic to human cells.

| Parameter | Description | Value | Virus/System |

| Ki (TFV-DP) | Inhibition constant for HIV-1 RT | 0.02 - 0.2 µM | HIV-1 RT (Biochemical Assay) |

| IC50 (TFV) | 50% inhibitory concentration | 0.004 - 8.5 µM | HIV-1 (Various cell lines) |

| CC50 (TFV) | 50% cytotoxic concentration | > 100 µM | Human PBMCs |

| Selectivity Index | Ratio of CC50 to IC50 | > 10 - > 25,000 | Varies by cell line |

(Note: Values are compiled from multiple literature sources and can vary based on the specific assay conditions, cell types, and virus strains used.)

Tenofovir shows high selectivity for viral reverse transcriptase over human DNA polymerases α, β, and mitochondrial DNA polymerase γ, which contributes to its favorable safety profile.[3][15]

Key Experimental Methodologies

The characterization of Tenofovir's activity relies on standardized biochemical and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the ability of TFV-DP to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a synthetic template/primer. The incorporation of labeled nucleotides (e.g., biotin- or digoxigenin-labeled dUTP) is measured, typically via a colorimetric or chemiluminescent signal.[16]

Detailed Protocol:

-

Immobilization: A biotinylated template/primer hybrid (e.g., poly(A) • oligo(dT)) is immobilized onto streptavidin-coated 96-well microplates.

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (TFV-DP) and a positive control inhibitor (e.g., Nevirapine). Prepare a reaction mixture containing dNTPs, including a labeled dUTP (e.g., DIG-dUTP).

-

Reaction Setup: Add the reaction mixture to the wells, followed by the diluted inhibitor or control.

-

Initiation: Initiate the polymerization reaction by adding a standardized amount of recombinant HIV-1 RT enzyme to each well.

-